![molecular formula C16H17N3O4 B2375391 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251710-69-6](/img/structure/B2375391.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Pyrimidine derivatives, including those with modifications on the pyrimidine ring similar to the specified compound, have been extensively studied for their antitumor properties. For instance, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been reported to exhibit dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical enzymes in the nucleotide biosynthesis pathway, making them potential antitumor agents (Gangjee et al., 2009). The design of such compounds is based on the hypothesis that dual inhibition of these enzymes could lead to enhanced antitumor efficacy.
Enzyme Inhibition
The inhibitory activity of pyrimidine derivatives on enzymes like DHFR and TS has been a subject of interest due to their role in cancer therapy. The incorporation of certain functional groups into the pyrimidine core can significantly impact the compound's potency and selectivity towards these enzymes. For example, classical analogues with specific substitutions have been evaluated for their ability to inhibit DHFR and TS, revealing the importance of structural modifications in enhancing enzyme inhibitory activity and, consequently, antitumor potency (Gangjee et al., 2008).
Structure-Activity Relationships (SAR)
The study of SAR is crucial in understanding how various chemical modifications affect the biological activity of compounds. Research on pyrimidine derivatives, including those with additional rings or substituents, contributes to the broader knowledge of how these changes can influence the interaction with biological targets. This information is invaluable for the rational design of new compounds with improved therapeutic profiles.
Potential for Drug Development
The exploration of pyrimidine derivatives in scientific research underlines their potential as lead compounds in drug development. The structural flexibility of the pyrimidine ring allows for a wide range of modifications, offering the possibility to tailor these molecules for specific therapeutic applications, including cancer.
For more information on the scientific research applications of similar compounds and their potential in drug discovery, the following references provide detailed insights:
- Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents (Gangjee et al., 2009)
- Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates (Gangjee et al., 2008)
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-11-7-16(21)19(10(2)17-11)8-15(20)18-12-4-5-13-14(6-12)23-9-22-13/h4-7H,3,8-9H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZPHPPQPVWWJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)

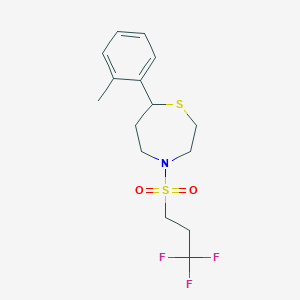
![N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2375314.png)
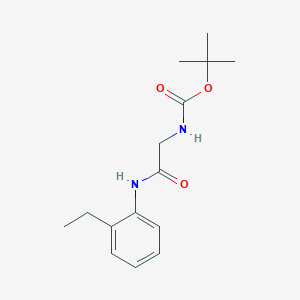
![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)
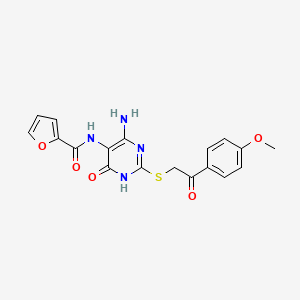
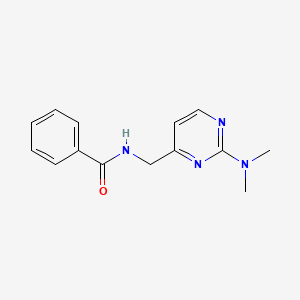
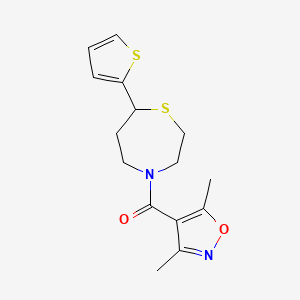
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)
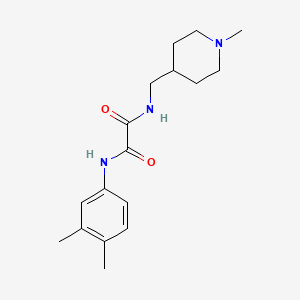
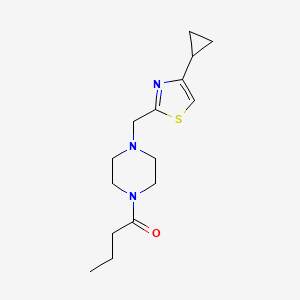

![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
